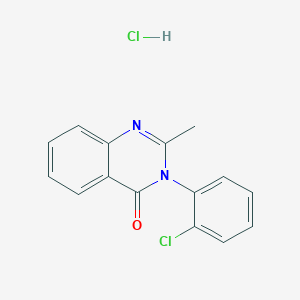

Mecloqualone hydrochloride

Description

Mecloqualone hydrochloride is a synthetic hypnotic and sedative agent belonging to the quinazolinone class. Its IUPAC name is 3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone hydrochloride, with a molecular formula of C₁₅H₁₁ClN₂O·HCl and a molecular weight of 307.21 g/mol . The compound has a melting point of 239–241°C and is practically insoluble in water but soluble in organic solvents like ethanol and chloroform .

This compound is synthesized via a one-step reaction involving anthranilic acid, acetic anhydride, and o-chloroaniline, with polyphosphoric acid as a catalyst. The hydrochloride salt is precipitated using methanol-diethyl ether .

Properties

CAS No. |

4260-09-7 |

|---|---|

Molecular Formula |

C15H12Cl2N2O |

Molecular Weight |

307.2 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-2-methylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C15H11ClN2O.ClH/c1-10-17-13-8-4-2-6-11(13)15(19)18(10)14-9-5-3-7-12(14)16;/h2-9H,1H3;1H |

InChI Key |

YKVDSXWPVQEXMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mecloqualone hydrochloride typically involves the reaction of 2-chloroaniline with ethyl acetoacetate to form 2-chloroacetanilide. This intermediate undergoes cyclization with formamide to yield 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one. The final step involves the conversion of this compound to its hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through recrystallization and other separation techniques to obtain pharmaceutical-grade this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Reduced quinazolinone compounds.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a model compound in the study of quinazolinone derivatives and their chemical properties.

Biology: Investigated for its effects on the central nervous system and its interaction with GABA_A receptors.

Medicine: Explored for its sedative and hypnotic properties, although its use has been largely discontinued.

Mechanism of Action

Mecloqualone hydrochloride is often compared with other quinazolinone derivatives such as methaqualone, afloqualone, etaqualone, methylmethaqualone, mebroqualone, cloroqualone, and diproqualone. While all these compounds share similar sedative and hypnotic properties, this compound is noted for its faster onset and shorter duration of action compared to methaqualone . This makes it more suitable for use as a sleeping aid rather than a general anxiolytic.

Comparison with Similar Compounds

Analytical and Pharmacological Insights

Chromatographic Differentiation

Gas chromatography (GC) analysis reveals distinct retention times for mecloqualone (13.7 min ) and methaqualone (12.8 min ), enabling precise identification in forensic settings .

Conversion Factors

The hydrochloride salt of mecloqualone has a conversion factor of 0.88 , meaning 1 g of the salt equates to 0.88 g of the base compound. This aligns with similar salts like methaqualone hydrochloride (factor ~0.85–0.88) .

Colorimetric Identification

Specific color tests (e.g., Marquis reagent) distinguish mecloqualone from methaqualone based on reaction products, aiding rapid field detection .

Q & A

Q. How is Mecloqualone hydrochloride classified under international chemical control schedules, and what are the implications for laboratory handling?

this compound is classified under Schedule II of the International Narcotics Control Board (INCB) as a psychotropic substance (code 2933.55) . Researchers must adhere to strict regulatory protocols for storage, documentation, and disposal. Institutional approvals and controlled substance licenses are typically required. Experimental workflows should incorporate double-lock storage, usage logs, and compliance with national psychotropic substance regulations .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?

Structural characterization should combine multiple analytical techniques:

- ATR-FTIR spectroscopy to identify functional groups (e.g., quinazolinone ring vibrations near 1650–1700 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) to resolve the 2-chlorophenyl and methyl substituents on the quinazolinone core .

- HPLC-MS for purity assessment and differentiation from analogs like medazepam hydrochloride . Cross-validate results with reference standards from authoritative pharmacopeias .

Q. What are the established synthetic routes for this compound, and what quality controls are critical?

The compound is synthesized via cyclization of 2-chlorobenzoyl chloride with 2-methyl-3-aminoquinazolinone, followed by hydrochloride salt formation . Key quality checks include:

- Reaction monitoring by TLC (silica gel, ethyl acetate/hexane).

- Residual solvent analysis (e.g., dichloromethane) via GC-MS.

- Salt stoichiometry verification through elemental analysis (C, H, N, Cl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported neuropharmacological effects of this compound across animal models?

Discrepancies in sedation vs. stimulant effects (e.g., mouse vs. primate models) may arise from species-specific metabolism or receptor affinity. Methodological strategies include:

- Dose-response curves to identify threshold variations .

- Receptor profiling (GABAA subunit selectivity) using radioligand binding assays .

- Pharmacokinetic studies to correlate plasma concentrations with behavioral outcomes . Conflicting data should be contextualized with historical studies from the 1970s–1980s, where abuse potential was first documented .

Q. What experimental models are appropriate for assessing the abuse liability of this compound?

Preclinical models include:

- Self-administration paradigms in rodents to evaluate reinforcing effects .

- Drug discrimination assays comparing Mecloqualone to known sedatives (e.g., barbiturates) .

- Conditioned place preference (CPP) to measure reward-related behavior. Cross-species validation (e.g., primate models) is critical due to metabolic differences affecting translational relevance .

Q. How should researchers address variability in reported acute toxicity (LD₅₀) values for this compound?

The oral LD₅₀ in mice is 470 mg/kg , but variations occur due to:

Q. What strategies are recommended for detecting this compound metabolites in biological samples?

Advanced methodologies include:

- UHPLC-QTOF-MS for untargeted metabolomics, identifying phase I (hydroxylation) and phase II (glucuronidation) metabolites .

- Stable isotope labeling to track metabolic pathways in vitro (e.g., liver microsomes) .

- Cross-validation with immunoassays for forensic applications .

Methodological Notes

- Contradiction Management : Conflicting data on receptor selectivity or toxicity should be analyzed using systematic reviews (PRISMA guidelines) and meta-analyses to identify study biases .

- Ethical Compliance : Psychotropic substance research requires ethics committee approval under WHO guidelines, particularly for dependence studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.